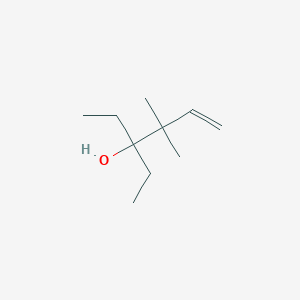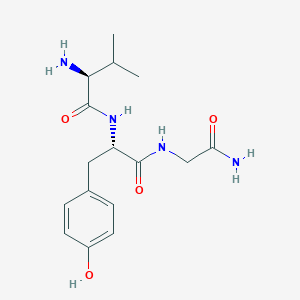
L-Valyl-L-tyrosylglycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Valyl-L-tyrosylglycinamide is a tripeptide compound composed of the amino acids valine, tyrosine, and glycine. It is known for its potential applications in various fields, including biochemistry, pharmacology, and materials science. The compound’s unique structure and properties make it a subject of interest for researchers exploring new therapeutic agents and biomaterials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Valyl-L-tyrosylglycinamide typically involves solid-phase peptide synthesis (SPPS), a widely used method for creating peptides. The process begins with the attachment of the C-terminal amino acid (glycine) to a solid resin. Subsequent amino acids (tyrosine and valine) are added sequentially through coupling reactions using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The peptide chain is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. These methods are optimized for high yield and purity, often incorporating automated synthesizers and advanced purification techniques to meet the demands of pharmaceutical and research applications.
Chemical Reactions Analysis
Types of Reactions
L-Valyl-L-tyrosylglycinamide can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target disulfide bonds if present in modified versions of the peptide.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under controlled conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various protecting groups and coupling reagents used in SPPS.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dityrosine, while reduction can result in the cleavage of disulfide bonds.
Scientific Research Applications
L-Valyl-L-tyrosylglycinamide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of biomaterials and drug delivery systems.
Mechanism of Action
The mechanism of action of L-Valyl-L-tyrosylglycinamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular processes. For example, it may interact with signaling pathways involved in cell growth, differentiation, or apoptosis, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
L-Valyl-L-tyrosylglycinamide can be compared with other similar tripeptides, such as:
L-Valyl-L-phenylalanylglycinamide: Similar structure but with phenylalanine instead of tyrosine.
L-Valyl-L-alanylglycinamide: Contains alanine instead of tyrosine.
L-Valyl-L-tryptophylglycinamide: Incorporates tryptophan in place of tyrosine.
These compounds share structural similarities but differ in their specific amino acid residues, leading to variations in their properties and applications. This compound is unique due to the presence of the tyrosine residue, which imparts distinct chemical and biological characteristics.
Properties
CAS No. |
54604-42-1 |
|---|---|
Molecular Formula |
C16H24N4O4 |
Molecular Weight |
336.39 g/mol |
IUPAC Name |
(2S)-2-amino-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-3-methylbutanamide |
InChI |
InChI=1S/C16H24N4O4/c1-9(2)14(18)16(24)20-12(15(23)19-8-13(17)22)7-10-3-5-11(21)6-4-10/h3-6,9,12,14,21H,7-8,18H2,1-2H3,(H2,17,22)(H,19,23)(H,20,24)/t12-,14-/m0/s1 |
InChI Key |
BMXRIXDNRRMNPV-JSGCOSHPSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3-Methylphenyl)sulfanyl]-1H-indole-2,3-dione](/img/structure/B14642129.png)


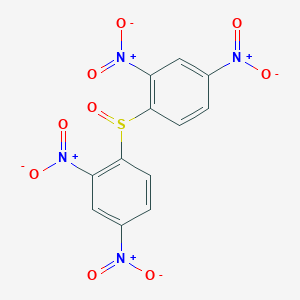
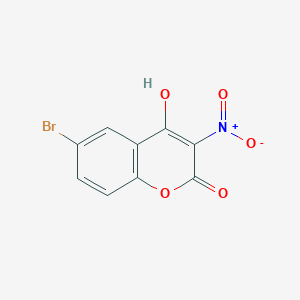
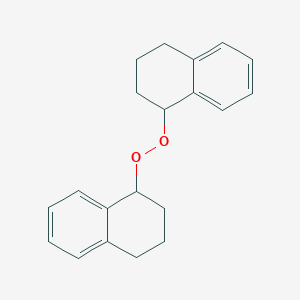

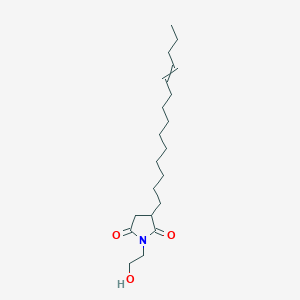


![N-[(E)-(carbamoylhydrazinylidene)methyl]butanamide](/img/structure/B14642197.png)

